molecular formula C15H23NO3 B2778681 (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol CAS No. 926308-23-8

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol

Cat. No.: B2778681
CAS No.: 926308-23-8
M. Wt: 265.353
InChI Key: WIXVUEQGJZPUQE-YPMHNXCESA-N
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Description

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-phenyl-1-propanol and tert-butoxycarbonyl chloride.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonylamino derivative.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired (2S,3S) configuration.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Chromatographic Purification: To separate and purify the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution Reagents: Such as acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include various protected amino alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding sites with high specificity, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol apart is its specific stereochemistry, which provides unique reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXVUEQGJZPUQE-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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